molecular formula C13H24N2O3S B2959057 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide CAS No. 2034355-23-0

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide

Cat. No.: B2959057
CAS No.: 2034355-23-0
M. Wt: 288.41
InChI Key: MVKURLHPYFDYGE-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)pivalamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of organocatalysis, which has been applied to the synthesis of many natural products and structures in a manner that reduces residues and ecological impact . The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents involved.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with sulfonyl and pivalamide groups, such as 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines .

Uniqueness

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-13(2,3)12(16)14-9-7-10-5-6-11(8-9)15(10)19(4,17)18/h9-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKURLHPYFDYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC2CCC(C1)N2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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